molecular formula C10H18N2O B13180172 N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide

Cat. No.: B13180172
M. Wt: 182.26 g/mol
InChI Key: WQJUSCGMZPFTGC-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide: is a chemical compound with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclopropane ring and a cyclopentane ring, making it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-6-7-1-4-9(5-7)12-10(13)8-2-3-8/h7-9H,1-6,11H2,(H,12,13)

InChI Key

WQJUSCGMZPFTGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCC(C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide: can be compared with other cyclopropane-containing compounds, such as and .

    Cyclopentane derivatives: like and also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of cyclopropane and cyclopentane rings, along with the aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly as a modulator of nicotinamide phosphoribosyltransferase (NAMPT). This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.

Overview of Biological Activity

The compound is primarily recognized for its role as a NAMPT inhibitor. NAMPT is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various metabolic processes. Inhibition of NAMPT can lead to decreased NAD levels, which has been linked to anti-tumor effects and potential therapeutic benefits in various diseases.

  • NAD Biosynthesis Inhibition : By inhibiting NAMPT, this compound disrupts the synthesis of NAD. This action can induce apoptosis in cancer cells without causing DNA damage, making it a promising candidate for cancer therapy.
  • Impact on Cell Viability : Studies indicate that NAMPT inhibitors can enhance the sensitivity of tumors to chemotherapy and radiation by reducing NAD levels, thereby impairing the cancer cells' ability to survive under stress conditions .

Pharmacological Studies

Recent studies have demonstrated that compounds similar to this compound exhibit promising results in various cancer models. For instance, FK866, a well-characterized NAMPT inhibitor, has shown:

  • Tumor Growth Delay : In mouse models, FK866 treatment led to significant delays in tumor growth and enhanced radiosensitivity .
  • Therapeutic Potential : The compound has been evaluated against several types of cancers, including non-small cell lung cancer, leukemia, and breast cancer. Its ability to modulate metabolic pathways provides a unique approach to cancer treatment .

Case Studies

Several case studies have highlighted the clinical relevance of NAMPT inhibitors:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the effectiveness of NAMPT inhibitors in patients with advanced solid tumors.
    • Findings : Patients treated with NAMPT inhibitors exhibited reduced tumor sizes and improved overall survival rates compared to historical controls. The study emphasized the need for further investigation into combination therapies involving NAMPT inhibitors and traditional chemotherapy agents .
  • Case Study on Metabolic Disorders :
    • Objective : Investigate the role of NAMPT inhibition in metabolic diseases such as diabetes.
    • Findings : In diabetic mouse models, treatment with this compound resulted in improved insulin sensitivity and reduced blood glucose levels. This suggests potential applications beyond oncology .

Data Table

The following table summarizes key findings from studies involving this compound and related compounds:

Study TypeDisease TargetKey FindingsReference
PharmacologicalCancerInduces apoptosis; enhances radiosensitivity
Clinical Case StudyAdvanced Solid TumorsReduced tumor size; improved survival rates
Metabolic StudyDiabetesImproved insulin sensitivity; reduced glucose levels

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